molecular formula C9H10N4 B1269476 5-benzyl-1H-1,2,4-triazol-3-amine CAS No. 22819-07-4

5-benzyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1269476
CAS No.: 22819-07-4
M. Wt: 174.2 g/mol
InChI Key: QGLMSZQOJZAPSZ-UHFFFAOYSA-N
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Description

5-benzyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

5-benzyl-1H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes, proteins, and other biomolecules, stabilizing metal ions such as copper (I) and enhancing their catalytic effects in reactions like azide-acetylene cycloaddition . This interaction is crucial for the stabilization of the copper (I) oxidation state, allowing the catalytic cycle to proceed efficiently .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a ligand in copper-catalyzed reactions can impact the regulation of genes involved in oxidative stress responses and metabolic pathways . Additionally, it may affect cellular metabolism by altering the activity of enzymes involved in key metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as copper (I), which enhances the catalytic activity of these metal centers in biochemical reactions . This compound can also influence enzyme activity by either inhibiting or activating specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by enhancing enzyme activity and improving metabolic processes . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in oxidative stress responses, energy production, and biosynthetic pathways . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues can also influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursorsThis reaction involves the use of benzyl azide and an alkyne derivative under mild conditions to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to stabilize metal ions and participate in various chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

5-benzyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLMSZQOJZAPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360478
Record name 5-benzyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22819-07-4
Record name 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22819-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-benzyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22819-07-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The synthesis method of Example 7-(2) was applied. Methyl phenylacetate (10.0 g), methanol (160 ml), metallic sodium (5.73 g) and aminoguanidine hydrochloride (27.5 g) were used as reagents. After the reaction, the reaction mixture was poured into ice water and adjusted to pH 8 with 2N hydrochloric acid and sodium hydrogencarbonate. Methanol was distilled away under reduced pressure and the residue was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and the solvent was distilled away under reduced pressure to give a white solid. The solid was washed with ethyl acetate to give 7.12 g of white crystals (yield 61%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step Two
Name
aminoguanidine hydrochloride
Quantity
27.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
160 mL
Type
solvent
Reaction Step Seven
Yield
61%

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